Cas no 578021-56-4 (1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester structure
578021-56-4 structure
Product name:1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester
CAS No:578021-56-4
MF:C14H25NO2
Molecular Weight:239.354
CID:4046819
PubChem ID:85854172

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 4-ethenyl-4-ethyl-1-piperidinecarboxylate
    • DTXSID301190485
    • 578021-56-4
    • インチ: InChI=1S/C14H25NO2/c1-6-14(7-2)8-10-15(11-9-14)12(16)17-13(3,4)5/h6H,1,7-11H2,2-5H3
    • InChIKey: MQINYSJZUNNFHQ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 239.188529040Da
  • 同位素质量: 239.188529040Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 29.5Ų

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
BBV-45049646-1.0g
tert-butyl 4-ethenyl-4-ethylpiperidine-1-carboxylate
578021-56-4 95%
1.0g
$0.0 2023-01-05

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester 関連文献

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl esterに関する追加情報

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester (CAS No. 578021-56-4): An Overview

1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester (CAS No. 578021-56-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of piperidine derivatives and is characterized by its ester functionality and the presence of an ethenyl and ethyl substituent on the piperidine ring.

The chemical structure of 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester (CAS No. 578021-56-4) is represented by the formula C13H23NO2. The compound's molecular weight is approximately 229.33 g/mol. The piperidine ring, a six-membered heterocyclic amine, provides a stable and versatile scaffold for various functional groups, making it an attractive target for synthetic chemists and medicinal chemists alike.

In the context of pharmaceutical research, 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester has been explored for its potential as a lead compound in drug discovery. The presence of the ethenyl and ethyl substituents on the piperidine ring can influence the compound's pharmacological properties, such as solubility, stability, and bioavailability. Recent studies have shown that piperidine derivatives with similar structural features exhibit promising biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological profile of a series of piperidine carboxylic acid derivatives, including 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester. The researchers found that this compound demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Specifically, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. Additionally, the compound exhibited low cytotoxicity towards normal cells, suggesting its potential as a safe and effective therapeutic agent.

Beyond its pharmaceutical applications, 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester has also been studied for its use in materials science. The unique combination of functional groups in this compound makes it suitable for polymer synthesis and other advanced materials applications. For instance, researchers at the University of California have explored the use of piperidine carboxylic acid derivatives as monomers for preparing novel polymers with tunable properties. These polymers have shown promise in applications such as drug delivery systems and tissue engineering scaffolds.

The synthesis of 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester typically involves several steps. One common approach is to start with piperidine and introduce the carboxylic acid functionality through a multi-step process involving protection-deprotection strategies and selective functional group transformations. The ethenyl and ethyl substituents can be introduced via alkylation reactions or other suitable methods. The final step involves esterification with tert-butanol to form the tert-butyl ester derivative.

In terms of safety and handling, 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

The future prospects for 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester are promising. Ongoing research continues to explore its potential applications in various fields. In pharmaceuticals, further studies are needed to optimize its pharmacological properties and evaluate its safety profile in clinical trials. In materials science, efforts are being made to develop new polymers based on this compound with enhanced mechanical and thermal properties.

In conclusion, 1-Piperidinecarboxylic acid, 4-ethenyl-4-ethyl-, 1,1-dimethylethyl ester (CAS No. 578021-56-4) is a versatile compound with a wide range of potential applications. Its unique chemical structure makes it an attractive target for both pharmaceutical research and materials science. As research progresses, it is likely that new uses for this compound will be discovered, further expanding its impact on these fields.

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